Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

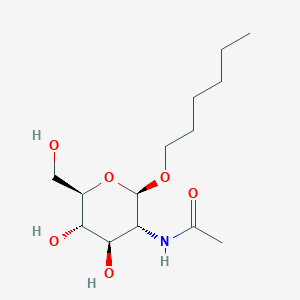

Hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 190912-49-3) is a synthetic glycoside derivative of N-acetyl-D-glucosamine (GlcNAc) with a hexyl aglycone. Its molecular formula is C₁₄H₂₇NO₆ (MW: 305.37 g/mol), featuring a β-configured glucopyranoside backbone modified at the 2-position with an acetamido group and a hexyl chain at the anomeric oxygen. This compound is typically >95% pure, stored at -20°C, and used in glycosylation studies, enzyme assays, and as a surfactant in membrane protein research . Its synthesis often employs oxazoline intermediates, enabling scalable production of β-configured glycosides under mild conditions .

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO6/c1-3-4-5-6-7-20-14-11(15-9(2)17)13(19)12(18)10(8-16)21-14/h10-14,16,18-19H,3-8H2,1-2H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQSNDGHZWMGCA-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a hexyl alcohol with 2-acetamido-2-deoxy-D-glucose. The reaction is carried out under acidic conditions, often using a catalyst such as trifluoromethanesulfonic acid (TfOH) to promote the formation of the glycosidic bond . The reaction mixture is then purified through column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific hydroxyl groups. In studies with similar glucopyranosides, MnO₂ in dichloromethane oxidizes primary alcohols to ketones or carboxylic acids. For example:

- Reaction : Oxidation of the hexyl chain or hydroxyl groups yields glucono-1,5-lactone derivatives.

- Conditions : MnO₂, CH₂Cl₂, reflux .

- Key Product : 2-Acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones (Kᵢ = 6.8–27 nM for hHexB inhibition) .

Reduction Reactions

Reductive cleavage of acetamido or acetyloxy groups has been reported:

- Reagents : LiAlH₄ or NaBH₄ under inert atmospheres.

- Outcome : Reduction of acetylated intermediates to hydroxyl derivatives, critical for deprotection steps .

- Example : Catalytic hydrogenolysis removes benzyl groups from trisaccharide derivatives .

Substitution Reactions

Nucleophilic substitution occurs at the acetamido group or acetyl-protected hydroxyls:

- Glycosylation : Reacts with glycosyl donors (e.g., galactopyranosyl bromide) under Koenigs-Knorr conditions to form β-linked disaccharides.

- Sulfonylation : Condensation with arenesulfonylhydrazines forms sulfonylhydrazones, enhancing enzyme inhibition .

Hydrolysis and Deprotection

Acid- or base-catalyzed hydrolysis removes protecting groups:

- O-Deacetylation : NH₃/MeOH cleaves acetyl groups, yielding free hydroxyls .

- Selective Hydrolysis : Hot 60% aqueous acetic acid cleaves methoxybenzylidene acetals .

Glycosylation Reactions

The compound serves as a glycosyl acceptor in oligosaccharide synthesis:

- Trisaccharide Formation : Condensation with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide yields β-1,3-linked galactopyranosyl derivatives .

- Key Intermediate : Used to synthesize tumor-associated carbohydrate antigens .

Table 1: Key Reaction Pathways and Outcomes

Synthetic Routes

A scalable synthesis involves:

Scientific Research Applications

Chemical Properties and Structure

Hex-Nac-Glc is characterized by its molecular formula and a molecular weight of approximately 287.37 g/mol. The compound features a hexyl group attached to a 2-acetamido-2-deoxy-beta-D-glucopyranoside moiety, which is derived from glucose. Its structure allows it to function effectively as a surfactant and stabilizer in various biochemical applications.

Scientific Research Applications

1. Biochemical Research

- Detergent for Membrane Proteins : Hex-Nac-Glc is employed as a mild detergent for solubilizing membrane proteins, aiding in their extraction and study while preserving their structural integrity. This property is crucial for assays investigating protein-lipid interactions and the stability of membrane proteins under different conditions.

- Substrate for Enzymatic Studies : The compound acts as a substrate for specific enzymes, allowing researchers to explore enzyme kinetics and mechanisms. Understanding these interactions can have implications in biofuel production and biomass conversion.

2. Drug Development

- Lead Compound : Hex-Nac-Glc has potential as a lead compound in drug development due to its biological activity. Preliminary studies suggest it may exhibit antimicrobial properties, although further research is needed to fully elucidate its pharmacological profile .

3. Immunology

- Study of Immune Reactions : The compound has been utilized in immunological studies to measure albumin levels and assess tissue responses, contributing to the understanding of immune system dynamics .

4. Glycobiology

- Synthesis of Glycoproteins : Hex-Nac-Glc plays a role in the synthesis of complex carbohydrates and glycoproteins, which are essential for cellular communication and recognition processes .

Case Studies

Case Study 1: Protein-Lipid Interaction Studies

In a study examining protein-lipid interactions, Hex-Nac-Glc was used to solubilize membrane proteins from E. coli membranes. The results demonstrated that the use of this compound preserved protein functionality better than harsher detergents, leading to more accurate assessments of protein behavior in lipid environments.

Case Study 2: Enzymatic Activity Assessment

Research involving glycosidases showed that Hex-Nac-Glc served as an effective substrate, allowing for the determination of kinetic parameters that are vital for understanding enzyme efficiency in carbohydrate metabolism.

Mechanism of Action

The mechanism of action of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can bind to proteins, affecting their folding and stability. These interactions are mediated by the hydrophobic hexyl chain and the hydrophilic glucopyranoside moiety, which allows the compound to interact with both lipid and aqueous environments .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Alkyl Chain Length Variations

Alkyl derivatives of 2-acetamido-2-deoxy-β-D-glucopyranoside differ in aglycone chain length, influencing physicochemical properties:

Key Insight : Longer chains (e.g., dodecyl, hexadecyl) enhance surfactant properties but reduce aqueous solubility. Hexyl balances solubility and hydrophobicity for enzymatic and biochemical assays .

Substituent Modifications

Aromatic vs. Aliphatic Aglycones

- 2-Methylphenyl derivative (CAS 263746-45-8): Incorporates an aromatic ring, altering electronic properties. Used in glycosyltransferase inhibition studies due to steric and electronic effects .

- Nitrophenyl derivative (CAS 13089-27-5): The 4-nitrophenyl group enables colorimetric detection in enzyme assays (e.g., β-N-acetylhexosaminidases) via nitrophenol release .

Protective Group Variations

- 3-O-Benzyl derivatives (Compounds 2, 7): Benzyl groups at the 3-OH position enhance stability during synthesis but require deprotection for biological activity .

- Acetylated derivatives (e.g., Octyl 3,4,6-tri-O-acetyl): Acetyl protection simplifies synthesis and modulates substrate specificity for glycosyltransferases .

Deoxy Modifications

4-Deoxy analogs (e.g., Compounds 1–4 in ) exhibit distinct enzymatic interactions:

- 4-Deoxy-GlcNAc derivatives: Hydrolysis Rates: Fungal β-N-acetylhexosaminidases hydrolyze 4-deoxy derivatives (e.g., Compound 1) at 85% efficiency relative to non-deoxy substrates. Transglycosylation: 4-Deoxy derivatives act as efficient glycosyl donors, yielding disaccharides in 52% yield .

- Hexyl derivative : Lacks 4-deoxy modification, making it a poorer substrate for fungal enzymes but more stable in aqueous environments .

Biological Activity

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (HexNAc-Hex) is a glycoside that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and pharmacology. This compound is a derivative of N-acetylglucosamine (GlcNAc) and is characterized by its hexyl alkyl chain, which enhances its hydrophobic properties. This article delves into the biological activities associated with HexNAc-Hex, including its role in protein stabilization, potential antimicrobial properties, and applications in oligosaccharide synthesis.

HexNAc-Hex is synthesized through a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The synthesis typically involves the acylation of glucosamine derivatives followed by glycosidic bond formation. The general reaction can be summarized as follows:

Table 1: Comparison of HexNAc-Hex with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a hexyl group enhancing hydrophobicity | Protein solubilization, antimicrobial |

| Octyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Shorter alkyl chain (octyl) | Lower hydrophobicity, less effective |

| Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Longer alkyl chain (dodecyl) | Increased membrane interaction |

Protein Stabilization and Solubilization

HexNAc-Hex has been shown to effectively solubilize membrane proteins, which is crucial for studying protein-lipid interactions in vitro. Research indicates that this compound stabilizes membrane proteins during purification processes, enhancing their functional activity in various assays. Techniques such as fluorescence spectroscopy and surface plasmon resonance are commonly employed to quantify binding affinities and kinetics between HexNAc-Hex and target proteins.

Antimicrobial Properties

Preliminary studies suggest that HexNAc-Hex may possess antimicrobial properties; however, further research is necessary to fully elucidate its pharmacological profile. The compound's ability to interact with bacterial membranes could potentially lead to applications in developing new antimicrobial agents.

Oligosaccharide Synthesis

HexNAc-Hex serves as a saccharide primer for synthesizing oligosaccharides using living cells. In experiments involving HL60 cells, HexNAc-Hex facilitated the production of various glycosylated products, including neolacto-series oligosaccharides. These findings highlight its utility in biochemical applications aimed at enhancing the functional analysis of oligosaccharides .

Case Studies

- Protein-Lipid Interaction Studies : In vitro assays demonstrated that HexNAc-Hex significantly improves the stability of membrane proteins under varying conditions. This was evidenced by enhanced activity in functional assays compared to controls lacking the compound.

- Glycosylation Experiments : A study involving HL60 cells showed that incubation with HexNAc-Hex resulted in the production of multiple glycosylated products, confirming its role as an effective primer for oligosaccharide synthesis .

Q & A

Q. Q1. What are the optimized synthetic routes for Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, and how can researchers validate purity?

Methodological Answer: The compound can be synthesized via mesylation of a glucopyranoside precursor followed by nucleophilic substitution or epoxide formation. For example, mesylation of methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside with methanesulfonyl chloride generates a reactive intermediate, enabling inversion of configuration at C-3 or C-4 via direct displacement or epoxide ring-opening . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+Na]⁺ at m/z 382.1) and NMR (¹H/¹³C, COSY, HSQC) to resolve stereochemistry. For instance, the anomeric proton (δ ~4.5 ppm, J = 8.5 Hz) confirms the beta-configuration .

Basic Research: Structural Analysis

Q. Q2. How should researchers resolve contradictory NMR data when characterizing this compound derivatives?

Methodological Answer: Contradictions in NMR assignments (e.g., overlapping signals for C-3/C-4 protons) can be addressed by:

- 2D NMR : HSQC or HMBC to correlate protons with carbons, distinguishing between adjacent hydroxyl groups.

- Synthetic standards : Compare with fully acetylated intermediates (e.g., tri-O-acetyl derivatives) to isolate shifts for specific positions .

- Dynamic exchange suppression : Use D₂O exchange or low-temperature NMR to reduce broadening from hydroxyl protons .

Advanced Research: Enzymatic Hydrolysis

Q. Q3. What experimental conditions maximize the transglycosylation efficiency of this compound using β-N-acetylhexosaminidases?

Methodological Answer: Optimize donor-acceptor ratios and enzyme selection:

- Donor concentration : 75 mM Hexyl-GlcNAc with 300 mM GlcNAc as acceptor.

- Enzyme choice : Use fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus CCF 2686) for higher transglycosylation yields (~52% disaccharides) compared to mammalian enzymes.

- Reaction monitoring : TLC (n-butanol/acetic acid/water, 2:1:1) and HPLC-MS to track product formation. Adjust pH to 5.5 and temperature to 35°C for optimal activity .

Advanced Research: Data Contradictions

Q. Q4. How can researchers address overlapping substrate hydrolysis rates between GM2 gangliosidosis patients and carriers in enzymatic assays?

Methodological Answer: When using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives), combine kinetic assays with dual-substrate profiling :

- Substrate 1 : 4-MU-6-sulfo-GlcNAc (specific for Tay-Sachs variants).

- Substrate 2 : 4-MU-GlcNAc (baseline hexosaminidase activity).

Carriers typically retain >40% activity with Substrate 1, while patients show <10%. Confirm results with genetic testing to resolve ambiguities .

Advanced Research: Substrate Specificity

Q. Q5. How can researchers design this compound analogs to probe glycosidase active-site topology?

Methodological Answer: Modify the hexyl chain or sugar moiety to test steric and electronic effects:

- Chain length : Replace hexyl with shorter (butyl) or branched (2-ethylhexyl) groups to assess hydrophobic interactions.

- Sugar modifications : Introduce 4-deoxy or 6-O-sulfo groups (e.g., via epoxide ring-opening or sulfonation) to evaluate hydrogen-bonding requirements.

For example, 4-deoxy analogs show ~85% hydrolysis with fungal enzymes but <5% with human HexA/B, indicating active-site flexibility .

Advanced Research: Synthetic Derivatives

Q. Q6. What strategies enable selective functionalization of this compound for glycan microarray applications?

Methodological Answer: Use orthogonal protecting groups and click chemistry:

- Step 1 : Protect C-3/C-4 hydroxyls with acetyl or benzyl groups during synthesis.

- Step 2 : Introduce an alkyne handle at the hexyl chain terminus via Sonogashira coupling.

- Step 3 : Conjugate to azide-functionalized microarrays via CuAAC (click chemistry). Validate binding with lectins or antibodies using SPR or fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.